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Compound of Interest

Compound Name: 4-Bromo-2,6-diphenylpyrimidine

Cat. No.: B372629 Get Quote

An In-depth Technical Guide to 4-Bromo-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,6-diphenylpyrimidine,

a heterocyclic compound of interest in medicinal chemistry and materials science. This

document details its chemical identifiers, potential synthetic routes, and plausible biological

activities based on related structures, offering valuable insights for researchers in drug

discovery and organic synthesis.

Chemical Identifiers and Properties
4-Bromo-2,6-diphenylpyrimidine is a substituted pyrimidine with a bromine atom at the 4-

position and two phenyl groups at the 2- and 6-positions. Its key identifiers and

physicochemical properties are summarized below.
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Identifier Value

CAS Number 40734-24-5

Molecular Formula C₁₆H₁₁BrN₂

Molecular Weight 311.18 g/mol

IUPAC Name 4-bromo-2,6-diphenylpyrimidine

PubChem CID 817533

SMILES
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC

=C3)Br

Synthetic Methodologies
While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2,6-
diphenylpyrimidine is not readily available in the cited literature, plausible synthetic strategies

can be inferred from the synthesis of structurally similar compounds. The Suzuki-Miyaura

cross-coupling reaction is a powerful and widely used method for the formation of carbon-

carbon bonds and is a highly probable route for the synthesis of this compound.

Proposed Synthetic Route: Suzuki-Miyaura Coupling
A potential synthetic approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling

reaction. This method would likely start from a dihalo-pyrimidine core, followed by sequential or

double coupling with phenylboronic acid. A general procedure for a similar transformation is

provided below.

Experimental Protocol (Adapted from a similar Suzuki-Miyaura reaction):

Materials:

4,6-Dichloro-2-phenylpyrimidine (or a similar dihalo-phenylpyrimidine precursor)

Phenylboronic acid

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b372629?utm_src=pdf-body
https://www.benchchem.com/product/b372629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base (e.g., Potassium carbonate - K₂CO₃ or Potassium phosphate - K₃PO₄)

Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide - DMF)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a flame-dried Schlenk flask, add the dihalo-pyrimidine starting material (1.0 equivalent),

phenylboronic acid (2.2 equivalents), and the base (2.0-3.0 equivalents).

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

Add the palladium catalyst (typically 2-5 mol%) to the flask.

Anhydrous solvent is added via syringe.

The reaction mixture is heated to a temperature between 80-120 °C and stirred for several

hours (monitoring by TLC or LC-MS).

Upon completion, the reaction is cooled to room temperature.

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water

and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the desired

2,4,6-triphenylpyrimidine.

Note: The synthesis of the target molecule, 4-Bromo-2,6-diphenylpyrimidine, would likely

involve a starting material such as 4-bromo-2,6-dichloropyrimidine and a controlled Suzuki-

Miyaura coupling with two equivalents of phenylboronic acid.

Potential Biological Activity and Applications in
Drug Discovery
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Diphenylpyrimidine derivatives have shown significant promise in drug discovery, particularly in

the development of kinase inhibitors for cancer therapy. While specific biological data for 4-
Bromo-2,6-diphenylpyrimidine is limited in the public domain, the activities of structurally

related compounds provide a strong indication of its potential therapeutic applications.

Kinase Inhibition
The diphenylpyrimidine scaffold is a known pharmacophore for the inhibition of various protein

kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many pyrimidine derivatives

have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[1] By

blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the downstream

signaling pathways that lead to the formation of new blood vessels, a critical process for

tumor growth and metastasis.[2]

Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK): Some

diphenylpyrimidine derivatives have been designed as dual inhibitors of EGFR and FAK,

which are often overexpressed in various cancers.[3]

The bromine substituent on the 4-Bromo-2,6-diphenylpyrimidine molecule can serve as a

point for further chemical modification to optimize potency and selectivity for specific kinase

targets.

Signaling Pathway Involvement
Based on the activity of related compounds, 4-Bromo-2,6-diphenylpyrimidine could

potentially modulate key signaling pathways in cancer cells. The VEGFR-2 signaling pathway is

a prime example.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b372629?utm_src=pdf-body
https://www.benchchem.com/product/b372629?utm_src=pdf-body
https://www.solutions.bocsci.com/targeted-kinase-inhibitor-activity-screening.html
https://m.youtube.com/watch?v=9xlEVtxQ5FI
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://www.benchchem.com/product/b372629?utm_src=pdf-body
https://www.benchchem.com/product/b372629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Cell Membrane

Intracellular Space

VEGF VEGFR-2
Binds

PI3KActivates

PLCg
Activates

Akt
Activates

Survival

PKC
Activates

Ras
Activates

Raf
Activates

MEK
Activates

ERK
Activates

Proliferation

Angiogenesis

4-Bromo-2,6-
diphenylpyrimidine

Inhibits

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Synthesis

Purification &
Characterization

High-Throughput
Screening (HTS)

Hit Identification

Lead Optimization
(SAR Studies)

In Vitro Assays
(e.g., Kinase Inhibition, Cell Viability)

In Vivo Studies
(Animal Models)

Preclinical
Development

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b372629?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

